Mnaf

Descripción

Structure

3D Structure

Propiedades

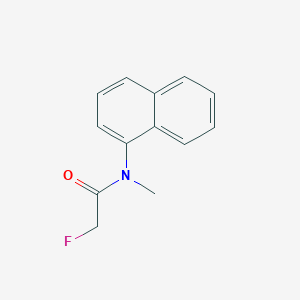

IUPAC Name |

2-fluoro-N-methyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRPZEYTIFWCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=CC=CC=C21)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058139 | |

| Record name | MNAF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5903-13-9 | |

| Record name | MNAF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5903-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-N-1-naphthyl-2-fluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005903139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MNAF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADL8ZU8B4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Messenger: A Technical History of mRNA's Discovery and its Revolutionary Impact

A deep dive into the seminal experiments and conceptual leaps that unveiled the transient carrier of genetic information, from the initial "unstable intermediate" to the engineered molecules powering modern therapeutics.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the history of messenger RNA (mRNA) discovery. We will dissect the pivotal experiments that unraveled the existence and function of this crucial molecule, present the quantitative data that underpinned these discoveries, and detail the methodologies that have become foundational in molecular biology. From the early hypotheses to the groundbreaking work that enabled the current era of mRNA-based therapies, this document serves as a comprehensive reference to the scientific journey that brought the messenger to light.

A Historical Overview: From a "Nuclear Ghost" to the Central Dogma's Emissary

The concept of an intermediary molecule that carries genetic information from DNA in the nucleus to the protein-synthesizing machinery in the cytoplasm was a logical necessity in the burgeoning field of molecular biology in the mid-20th century. Early observations by scientists like Torbjörn Caspersson and Jean Brachet in the 1940s had implicated RNA in protein synthesis due to its abundance in the cytoplasm of actively synthesizing cells. However, the precise nature of this involvement remained elusive.

The prevailing hypothesis for a time was that ribosomal RNA (rRNA), a stable and abundant component of the protein-synthesis machinery (the ribosome), itself served as the template for protein production. This model, however, struggled to explain the rapid changes in protein synthesis observed in response to environmental cues, particularly in bacteria. A stable template like rRNA could not account for the swift induction and cessation of specific enzyme synthesis.

This intellectual impasse set the stage for a paradigm shift, driven by a series of elegant and insightful experiments in the late 1950s and early 1960s.

The "PaJaMo" Experiment and the Dawn of a New Idea

In 1959, a landmark experiment by Arthur Pardee, François Jacob, and Jacques Monod, famously known as the "PaJaMo" experiment, provided the first strong evidence for a short-lived, unstable intermediate in gene expression.[1] They studied the transfer of the lac operon from a male (Hfr) to a female (F-) Escherichia coli bacterium. They observed that the synthesis of β-galactosidase, the enzyme encoded by the lacZ gene, began almost immediately after the gene entered the female cell and ceased just as quickly when the gene was removed. This rapid on-off switching of protein synthesis was incompatible with the idea of a stable rRNA template and strongly suggested the existence of a transient "messenger."[1]

The T2 Phage: A Perfect System to Isolate the Messenger

The definitive proof for the existence of this messenger molecule came from a series of experiments using bacteriophage T2, a virus that infects E. coli.[2] Upon infection, T2 rapidly shuts down the synthesis of host proteins and commandeers the bacterial cell's machinery to produce viral proteins. This provided a unique experimental system to track the flow of genetic information from the viral DNA to the newly synthesized proteins.

In 1956, Elliot Volkin and Lazarus Astrachan had already observed a burst of RNA synthesis immediately after T2 phage infection.[3] This newly synthesized RNA had a base composition that was remarkably similar to that of the T2 phage DNA, and very different from the host E. coli DNA and its stable rRNA.[3][4] This "phage-specific RNA" was also found to be rapidly synthesized and degraded, making it a prime candidate for the elusive messenger.

The Decisive Experiments of 1961

The year 1961 marked a watershed moment in the history of molecular biology with the publication of two back-to-back papers in Nature.[5] These papers, one by Sydney Brenner, François Jacob, and Matthew Meselson, and the other by François Gros and his colleagues, provided unequivocal evidence for the existence of messenger RNA.[5][6][7]

The Brenner, Jacob, and Meselson experiment, in particular, is hailed as a masterpiece of experimental design.[8] They used a clever combination of isotopic labeling and density gradient centrifugation to demonstrate that after T2 infection, newly synthesized, short-lived RNA (the messenger) associates with pre-existing host ribosomes to direct the synthesis of viral proteins.[8] This elegantly disproved the prevailing theory that each gene had its own specific ribosome for protein synthesis.

Concurrently, François Gros and his team, using a pulse-labeling technique with radioactive uracil (B121893), also identified a highly unstable RNA fraction in E. coli that was associated with ribosomes and had a base composition reflecting that of the bacterial DNA.[7]

These seminal experiments firmly established the concept of messenger RNA as the transient carrier of genetic information, a cornerstone of the central dogma of molecular biology. The term "messenger RNA" was coined by François Jacob and Jacques Monod in their comprehensive 1961 paper in the Journal of Molecular Biology that laid out the operon model of gene regulation.[1][9][10][11][12]

Quantitative Data from the Seminal Experiments

The following tables summarize the key quantitative data from the foundational experiments that led to the discovery of mRNA.

| Experiment | Organism/System | Parameter Measured | Value | Significance |

| Volkin & Astrachan (1956) | E. coli infected with T2 phage | Base composition of newly synthesized RNA after infection | Similar to T2 phage DNA (high A+T content) | Indicated that the new RNA was a transcript of the viral DNA, not the host DNA. |

| Brenner, Jacob, Meselson (1961) | E. coli infected with T2 phage | Sedimentation coefficient of ribosomes | 70S | Confirmed the association of the new, unstable RNA with existing host ribosomes. |

| Brenner, Jacob, Meselson (1961) | E. coli infected with T2 phage | Sedimentation coefficient of pulse-labeled RNA | ~14-16S | Showed that the newly synthesized RNA was a distinct molecule from the stable 16S and 23S rRNA. |

| Gros et al. (1961) | E. coli | Half-life of pulse-labeled RNA | ~2 minutes | Demonstrated the high instability of the messenger RNA, consistent with its role in rapid gene regulation. |

Table 1: Key Quantitative Findings in the Discovery of mRNA

| Source of Nucleic Acid | Adenine (%) | Guanine (%) | Cytosine (%) | Thymine/Uracil (%) |

| E. coli DNA | 24.7 | 26.0 | 25.7 | 23.6 |

| T2 Phage DNA | 32.5 | 18.2 | 16.7 | 32.6 |

| E. coli rRNA (stable) | ~25 | ~31 | ~23 | ~21 |

| Phage-induced RNA (pulse-labeled) | ~32 | ~18 | ~17 | ~33 |

Table 2: Comparative Base Composition of Nucleic Acids in T2-infected E. coli (Approximate values based on historical data)

Detailed Methodologies of Key Experiments

This section provides a detailed breakdown of the experimental protocols that were instrumental in the discovery and characterization of mRNA.

The Pulse-Chase Experiment (as performed by Gros et al.)

This technique was crucial for demonstrating the rapid turnover of mRNA.

Objective: To measure the synthesis and degradation rate of the unstable RNA fraction in E. coli.

Materials:

-

E. coli culture in exponential growth phase.

-

Minimal medium (e.g., M9 medium).

-

Radioactive uracil ([¹⁴C]uracil or [³H]uracil) - the "pulse".

-

Non-radioactive ("cold") uracil - the "chase".

-

Trichloroacetic acid (TCA) for precipitation of macromolecules.

-

Scintillation counter for measuring radioactivity.

Protocol:

-

Growth of Bacteria: Grow E. coli in minimal medium to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

The "Pulse": Add a high concentration of radioactive uracil to the culture for a very short period (e.g., 15-30 seconds). During this time, the radioactive uracil is incorporated into newly synthesized RNA.

-

The "Chase": Add a large excess of non-radioactive uracil to the culture. This dilutes the radioactive precursor pool to such an extent that the incorporation of radioactivity into new RNA molecules becomes negligible.

-

Sampling: Take aliquots of the bacterial culture at various time points after the start of the chase (e.g., 0, 1, 2, 5, 10 minutes).

-

Macromolecule Precipitation: Immediately mix each aliquot with cold TCA to precipitate DNA, RNA, and proteins, thus stopping all metabolic processes.

-

Analysis: Filter the TCA precipitates and measure the amount of radioactivity in each sample using a scintillation counter.

-

Data Interpretation: The amount of radioactivity in the RNA fraction will initially be high (at the end of the pulse) and will then decrease over time during the chase as the unstable mRNA molecules are degraded. The rate of this decrease allows for the calculation of the mRNA half-life.

The Brenner, Jacob, and Meselson Experiment

This elegant experiment provided definitive proof for the existence of mRNA and its function.

Objective: To demonstrate that after phage infection, a newly synthesized, unstable RNA molecule (the messenger) associates with pre-existing host ribosomes to direct protein synthesis.

Materials:

-

E. coli strains grown in a "heavy" isotope medium (containing ¹⁵N and ¹³C) to make their ribosomes dense.

-

Bacteriophage T2.

-

"Light" medium (containing the normal ¹⁴N and ¹²C isotopes).

-

Radioactive phosphate (B84403) (³²P) to label newly synthesized RNA.

-

Radioactive sulfur (³⁵S) to label newly synthesized protein.

-

Sucrose (B13894) for creating density gradients.

-

Ultracentrifuge.

-

Cesium chloride (CsCl) for density gradient centrifugation.

Protocol:

-

Preparation of "Heavy" Ribosomes: Grow E. coli for several generations in a medium containing heavy isotopes (¹⁵NH₄Cl and ¹³C-glucose). This ensures that all cellular components, including ribosomes, are dense.

-

Infection and Isotope Shift: Transfer the "heavy" bacteria to a "light" medium (containing ¹⁴N and ¹²C) and immediately infect them with T2 phage.

-

Pulse Labeling: Shortly after infection, add radioactive phosphate (³²P) to the culture for a brief period to label the newly synthesized RNA. In parallel experiments, radioactive sulfur (³⁵S) can be added to label newly synthesized proteins.

-

Cell Lysis and Ribosome Isolation: Lyse the infected bacteria and prepare a crude extract containing the ribosomes.

-

Sucrose Gradient Centrifugation: Layer the cell extract onto a sucrose density gradient and centrifuge at high speed. The ribosomes will sediment based on their size and density.

-

Fractionation and Analysis: Collect fractions from the gradient and measure the absorbance at 260 nm (to locate the ribosomes), the ³²P radioactivity (to locate the newly synthesized RNA), and the ³⁵S radioactivity (to locate the newly synthesized protein).

-

Cesium Chloride Gradient Centrifugation: To definitively separate "heavy" and "light" ribosomes, subject the ribosome-containing fractions to equilibrium density gradient centrifugation in a CsCl gradient.

-

Data Interpretation: The results showed that the pulse-labeled ³²P-RNA (the messenger) was associated with the "heavy" 70S ribosomes, which were synthesized before the infection. This demonstrated that new ribosomes were not synthesized after infection and that the pre-existing host ribosomes were used to translate the viral message.

The Nirenberg and Matthaei In Vitro Protein Synthesis System

This system was instrumental in deciphering the genetic code, a direct consequence of the discovery of mRNA.

Objective: To synthesize proteins in a cell-free system using a synthetic mRNA template.

Materials:

-

E. coli cell extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors for translation).

-

ATP and GTP as energy sources.

-

A mixture of all 20 amino acids, with one being radioactively labeled (e.g., [¹⁴C]phenylalanine).

-

Synthetic poly-uridylic acid (poly-U) as the artificial mRNA.

-

TCA for protein precipitation.

Protocol:

-

Preparation of Cell-Free Extract: Grow E. coli cells, harvest them, and lyse them to release the cytoplasmic contents. Centrifuge the lysate to remove cell debris, DNA, and endogenous mRNA.

-

In Vitro Translation Reaction: Set up a reaction mixture containing the cell-free extract, ATP, GTP, the mixture of amino acids (with one being radioactive), and the synthetic poly-U mRNA.

-

Incubation: Incubate the reaction mixture at 37°C to allow protein synthesis to occur.

-

Protein Precipitation: Stop the reaction by adding hot TCA to precipitate the newly synthesized proteins.

-

Analysis: Filter the precipitate and measure the radioactivity.

Visualizing the Discovery: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key conceptual and experimental frameworks in the discovery of mRNA.

References

- 1. PrimoVeNde [librarysearch.library.utoronto.ca]

- 2. Enterobacteria phage T2 - Wikipedia [en.wikipedia.org]

- 3. References - RNA, the Epicenter of Genetic Information - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nobel.ornl.gov [nobel.ornl.gov]

- 5. Discovery of messenger RNA in 1961 [pasteur.fr]

- 6. An unstable intermediate carrying information from genes to ribosomes for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. François Gros: from antibiotics to messenger RNA [comptes-rendus.academie-sciences.fr]

- 8. norkinvirology.wordpress.com [norkinvirology.wordpress.com]

- 9. Genetic regulatory mechanisms in the synthesis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mun.ca [mun.ca]

- 11. Jacob, F. and Monod, J. (1961) Genetic Regulatory Mechanisms in the Synthesis of Proteins. Journal of Molecular Biology, 3, 318-356. - References - Scientific Research Publishing [scirp.org]

- 12. gs.washington.edu [gs.washington.edu]

The Architecture and Orchestration of Eukaryotic Messenger RNA: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eukaryotic messenger RNA (mRNA) stands as a central molecule in the flow of genetic information, acting as the transient blueprint for protein synthesis. Its intricate structure and the highly regulated processes it undergoes are fundamental to cellular function and homeostasis. For researchers, scientists, and professionals in drug development, a deep understanding of mRNA's lifecycle—from its synthesis and processing to its translation and ultimate decay—is paramount for the innovation of novel therapeutics, including mRNA-based vaccines and therapies. This technical guide provides an in-depth exploration of the core structural and functional aspects of eukaryotic mRNA, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

The Structural Anatomy of Eukaryotic mRNA

A mature eukaryotic mRNA molecule is a meticulously crafted entity, with distinct structural elements that govern its stability, transport, and translational efficiency. These key features include the 5' cap, the 5' untranslated region (UTR), the coding sequence (CDS), the 3' untranslated region (UTR), and the poly(A) tail.

The 5' Cap: A Sentinel for Stability and Translation

At the 5' terminus of every eukaryotic mRNA lies a unique cap structure, which consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via an unusual 5'-5' triphosphate bridge.[1] This cap is added co-transcriptionally and serves several critical functions: it protects the mRNA from degradation by 5' exonucleases, facilitates its export from the nucleus, and is essential for the recruitment of the ribosomal machinery to initiate translation.[1][2][3]

The cap structure can undergo further modifications. The 2'-hydroxyl group of the first and second nucleotides can be methylated, giving rise to Cap1 and Cap2 structures, respectively.[1][4] While Cap0 (unmethylated) is found in some lower eukaryotes, Cap1 is a hallmark of metazoan mRNA.[3][4] The transition from Cap1 to Cap2 appears to be a slower process that occurs as mRNAs age in the cytoplasm, and this modification can influence how the innate immune system distinguishes self from non-self RNA.[5][6]

Untranslated Regions (UTRs): Hubs of Post-Transcriptional Regulation

Flanking the protein-coding sequence are the 5' and 3' untranslated regions (UTRs), which do not encode for the final protein product but contain a plethora of regulatory elements.

-

5' Untranslated Region (5' UTR): Located between the 5' cap and the start codon, the 5' UTR plays a crucial role in the regulation of translation initiation. It can contain secondary structures, such as stem-loops and upstream open reading frames (uORFs), that can modulate the efficiency of ribosome scanning and start codon recognition.[7][8]

-

3' Untranslated Region (3' UTR): The 3' UTR, situated between the stop codon and the poly(A) tail, is a key platform for post-transcriptional gene regulation. It harbors binding sites for microRNAs (miRNAs) and RNA-binding proteins (RBPs) that influence mRNA stability, localization, and translational activity.[7][9] The length of the 3' UTR can vary through alternative polyadenylation, providing another layer of regulatory complexity.[9][10]

The Coding Sequence (CDS): The Blueprint for Protein Synthesis

The coding sequence, or open reading frame (ORF), carries the genetic code in the form of codons, triplets of nucleotides that specify the sequence of amino acids in the resulting polypeptide chain. The length of the CDS is directly proportional to the size of the protein it encodes.

The Poly(A) Tail: A Dynamic Regulator of mRNA Fate

At the 3' end of most eukaryotic mRNAs is a long stretch of adenosine (B11128) monophosphate residues known as the poly(A) tail. This tail is not encoded in the DNA but is added post-transcriptionally by the enzyme poly(A) polymerase. The poly(A) tail is crucial for mRNA stability, nuclear export, and translation initiation.[11][12][13] The length of the poly(A) tail is dynamic and can be modulated in the cytoplasm, influencing the lifespan and translational status of the mRNA.[13][14][15]

Quantitative Characteristics of Eukaryotic mRNA

The structural features of eukaryotic mRNA exhibit considerable variation in length, which is often linked to their regulatory potential. The following table summarizes typical quantitative data for human mRNA.

| Feature | Average Length (nucleotides) | Range (nucleotides) | Key Functions |

| 5' UTR | ~150 - 218[7][14][16][17] | single digits to several thousands[8] | Regulation of translation initiation, ribosome recruitment |

| Coding Sequence (CDS) | ~1,346[18] | Varies greatly depending on the encoded protein | Template for protein synthesis |

| 3' UTR | ~350 - 1,278[10][17] | Varies widely | mRNA stability, localization, and translational control |

| Poly(A) Tail | ~250 (in mammals)[10][19] | ~70-90 (in yeast)[13][19] to >250 (in mammals)[14] | mRNA stability, nuclear export, translation enhancement |

The Lifecycle of Eukaryotic mRNA: Key Signaling Pathways

The journey of an mRNA molecule from a gene to a protein is a highly regulated process involving several intricate signaling pathways.

mRNA Processing and Splicing

In the nucleus, newly transcribed pre-mRNAs undergo several processing steps to become mature mRNAs. This includes the addition of the 5' cap and the poly(A) tail. A crucial step for most eukaryotic pre-mRNAs is splicing, where non-coding intervening sequences (introns) are removed, and the coding sequences (exons) are joined together. This process is carried out by a large ribonucleoprotein complex called the spliceosome.

mRNA Nuclear Export

Mature mRNAs must be exported from the nucleus to the cytoplasm for translation. This process is mediated by a complex machinery that recognizes and transports export-competent mRNP (messenger ribonucleoprotein) complexes through the nuclear pore complexes (NPCs). The TREX (TRanscription-EXport) complex plays a key role in coupling transcription, splicing, and nuclear export. The export receptor NXF1-NXT1 binds to the mRNP and facilitates its translocation through the NPC.[20][21][22][23][24]

Eukaryotic Translation Initiation

Translation initiation in eukaryotes is a complex process that begins with the formation of the 43S pre-initiation complex (PIC), which includes the small ribosomal subunit (40S), initiator tRNA (Met-tRNAi), and several eukaryotic initiation factors (eIFs). The PIC is recruited to the 5' cap of the mRNA by the eIF4F complex. The PIC then scans the 5' UTR until it recognizes the start codon (AUG), at which point the large ribosomal subunit (60S) joins to form the 80S initiation complex, ready for protein synthesis.[16][17][20][25][26]

mRNA Decay Pathways

The lifespan of an mRNA molecule is tightly controlled, and its degradation is a key aspect of gene regulation. The major pathway for mRNA decay in eukaryotes is the deadenylation-dependent pathway. This process begins with the gradual shortening of the poly(A) tail by deadenylases. Once the tail is sufficiently short, the mRNA can be degraded by two main routes: 5'-to-3' decay, which involves removal of the 5' cap (decapping) followed by exonucleolytic degradation, or 3'-to-5' decay, carried out by the exosome complex.[2][9][25][27][28]

Experimental Protocols for mRNA Analysis

A variety of molecular biology techniques are employed to study the structure, function, and expression of eukaryotic mRNA. Below are detailed methodologies for key experiments.

mRNA Isolation and Purification

Principle: Total RNA is first isolated from cells or tissues. Subsequently, mRNA is purified from the total RNA population by exploiting the affinity of its poly(A) tail for oligo(dT) sequences.

Protocol for Total RNA Isolation from Mammalian Cells: [8][27]

-

Cell Lysis: Lyse cultured mammalian cells directly in the culture dish or after pelleting by adding a monophasic solution of phenol (B47542) and guanidine (B92328) isothiocyanate (e.g., TRIzol reagent). This reagent disrupts cells and denatures proteins while maintaining RNA integrity.

-

Phase Separation: Add chloroform (B151607) to the lysate and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).

-

RNA Precipitation: Carefully transfer the aqueous phase to a fresh tube and precipitate the RNA by adding isopropanol.

-

RNA Wash: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol (B145695) to remove residual salts and contaminants.

-

RNA Solubilization: Air-dry the RNA pellet briefly and resuspend it in RNase-free water.

Protocol for Oligo(dT)-based mRNA Purification: [26][29][30][31][32][33]

-

Binding: Heat the total RNA sample at 65°C for 5 minutes to disrupt secondary structures, then place it on ice. Add a binding buffer containing a high salt concentration to the RNA and mix it with oligo(dT)-coated magnetic beads or cellulose. The high salt concentration facilitates the hybridization of the mRNA poly(A) tails to the oligo(dT) sequences.

-

Washing: Use a magnet or centrifugation to separate the beads with bound mRNA from the supernatant, which contains non-polyadenylated RNAs (like rRNA and tRNA). Wash the beads several times with a wash buffer to remove any remaining contaminants.

-

Elution: Resuspend the beads in a low-salt elution buffer or RNase-free water and heat at 70-80°C for 2 minutes. This disrupts the hybridization between the poly(A) tails and oligo(dT), releasing the purified mRNA into the solution.

-

Collection: Separate the beads from the eluate containing the purified mRNA.

In Vitro Transcription (IVT) of mRNA

Principle: In vitro transcription is a cell-free method to synthesize large quantities of RNA from a linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6).[1][10][11][34][35][36]

Protocol for In Vitro Transcription: [37]

-

Template Preparation: A linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 RNA polymerase promoter is used as a template. The template should also include sequences for the 5' and 3' UTRs and a poly(A) tail.

-

Transcription Reaction Setup: In a sterile, RNase-free tube, combine the linearized DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), a cap analog (if co-transcriptional capping is desired), and a transcription buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: After incubation, add DNase I to the reaction to digest the DNA template.

-

RNA Purification: Purify the synthesized mRNA using lithium chloride precipitation or a column-based method to remove unincorporated nucleotides, enzymes, and salts.

Northern Blotting

Principle: Northern blotting is a technique used to detect and quantify specific RNA molecules in a complex sample. It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then hybridizing it with a labeled probe complementary to the target RNA sequence.[29][38][39][40]

Protocol for Northern Blotting:

-

RNA Electrophoresis: Separate total RNA or purified mRNA samples on a denaturing agarose (B213101) gel containing formaldehyde. This ensures that the RNA molecules are separated based on their size.

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action or vacuum blotting.

-

Fixation: Fix the RNA to the membrane by UV cross-linking or baking.

-

Pre-hybridization (Blocking): Incubate the membrane in a pre-hybridization solution to block non-specific binding sites.

-

Hybridization: Incubate the membrane with a labeled single-stranded DNA or RNA probe that is complementary to the target mRNA sequence.

-

Washing: Wash the membrane to remove any unbound or non-specifically bound probe.

-

Detection: Detect the labeled probe using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes) to visualize the band corresponding to the target mRNA.

Reverse Transcription Quantitative PCR (RT-qPCR)

Principle: RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels. It involves two main steps: reverse transcription of mRNA into complementary DNA (cDNA), followed by quantitative PCR (qPCR) to amplify and quantify the amount of a specific cDNA target in real-time.[1]

Protocol for RT-qPCR:

-

RNA Isolation and DNase Treatment: Isolate high-quality total RNA and treat it with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (RT): Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and primers (oligo(dT) primers, random hexamers, or gene-specific primers).

-

Quantitative PCR (qPCR): Set up a qPCR reaction containing the cDNA template, gene-specific forward and reverse primers, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe).

-

Thermal Cycling and Detection: Perform the qPCR in a real-time PCR thermal cycler, which monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of the target cDNA.

-

Data Analysis: Quantify the relative or absolute amount of the target mRNA by comparing the Cq values of the sample to those of a reference gene or a standard curve.

Conclusion and Future Directions

The study of eukaryotic mRNA continues to be a vibrant and rapidly evolving field. From the fundamental principles of its structure and function to its application in cutting-edge therapeutics, mRNA holds immense potential for advancing our understanding of biology and medicine. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals. As our knowledge deepens, particularly in the areas of mRNA modifications (the epitranscriptome) and the intricate regulatory networks that govern mRNA fate, we can anticipate the development of even more sophisticated and targeted mRNA-based technologies to address a wide range of diseases.

References

- 1. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]

- 2. Mechanisms of deadenylation-dependent decay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | The expanding role of cap-adjacent modifications in animals [frontiersin.org]

- 5. mRNA ageing shapes the Cap2 methylome in mammalian mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Functional 5′ UTR mRNA structures in eukaryotic translation regulation and how to find them - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azolifesciences.com [azolifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Average lengths of mRNA UTR (UnTranslated Reg - Eukaryotes - BNID 112128 [bionumbers.hms.harvard.edu]

- 15. Average gene length - Various - BNID 111922 [bionumbers.hms.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mRNA nuclear export at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nuclear export of mRNA | PDF [slideshare.net]

- 21. Reactome | Deadenylation-dependent mRNA decay [reactome.org]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Mechanisms of deadenylation-dependent decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Structure and function of molecular machines involved in deadenylation-dependent 5′-3′ mRNA degradation [frontiersin.org]

- 25. goldbio.com [goldbio.com]

- 26. cdn.elifesciences.org [cdn.elifesciences.org]

- 27. dcvmn.org [dcvmn.org]

- 28. apexbt.com [apexbt.com]

- 29. lifesciences.danaher.com [lifesciences.danaher.com]

- 30. researchgate.net [researchgate.net]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 33. azurebiosystems.com [azurebiosystems.com]

- 34. news-medical.net [news-medical.net]

- 35. m.youtube.com [m.youtube.com]

- 36. mybiosource.com [mybiosource.com]

- 37. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Real-Time PCR RNA Quantification Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 39. Quantification of mRNA using real-time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 40. gene-quantification.de [gene-quantification.de]

An In-depth Technical Guide to Messenger RNA (mRNA), Transfer RNA (tRNA), and Ribosomal RNA (rRNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three primary types of ribonucleic acid (RNA) central to molecular biology and drug development: messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). We will delve into their distinct structures, functions, and key quantitative differences, supplemented with detailed experimental protocols and visual representations of core biological processes.

Core Differences in RNA Species

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein.[1][2] Within this framework, mRNA, tRNA, and rRNA play distinct and indispensable roles in the intricate process of protein synthesis.

Messenger RNA (mRNA) acts as the intermediary molecule that carries genetic information from the DNA in the nucleus to the ribosomes in the cytoplasm.[3] It is a single-stranded molecule whose sequence is complementary to the DNA template from which it is transcribed.[4] The sequence of an mRNA molecule is read in codons, which are sets of three nucleotides that specify a particular amino acid.[5] In eukaryotes, mRNA molecules undergo significant post-transcriptional modifications, including the addition of a 5' cap and a 3' poly-A tail, which are crucial for their stability and recognition by the translational machinery.[6]

Transfer RNA (tRNA) serves as the adaptor molecule that translates the language of nucleotides into the language of amino acids.[3] Each tRNA molecule has a specific anticodon loop that recognizes and binds to a complementary codon on the mRNA.[7] At its 3' end, the tRNA is covalently linked to a specific amino acid that corresponds to the mRNA codon.[7] This unique structure allows tRNA to accurately deliver the correct amino acids to the ribosome for incorporation into the growing polypeptide chain.[3] tRNAs are relatively small and exhibit a characteristic cloverleaf secondary structure and an L-shaped tertiary structure.[6][7]

Ribosomal RNA (rRNA) is the most abundant type of RNA in the cell and is a structural and catalytic component of ribosomes, the cellular machinery responsible for protein synthesis.[5][8] rRNAs associate with ribosomal proteins to form the large and small ribosomal subunits.[9] Within the ribosome, rRNA plays a crucial role in catalyzing the formation of peptide bonds between amino acids, a function that has led to the ribosome being termed a "ribozyme."[10] It also helps in the correct positioning of the mRNA and tRNAs during translation.[10]

Quantitative Data Summary

The following table summarizes key quantitative characteristics of mRNA, tRNA, and rRNA in mammalian cells, providing a comparative overview for researchers.

| Characteristic | Messenger RNA (mRNA) | Transfer RNA (tRNA) | Ribosomal RNA (rRNA) |

| Cellular Abundance (by mass) | ~5% of total RNA[5] | ~15% of total RNA[11] | ~80% of total RNA[5] |

| Size (nucleotides) | Highly variable, typically 300 - 12,000 nt[6] | 75 - 95 nt[5] | Varies by subunit: 18S (~1,900 nt), 5.8S (~160 nt), 28S (~5,000 nt), 5S (~120 nt)[12] |

| Lifespan/Half-life | Highly variable, from minutes to days[10] | Relatively long and stable | Very long and stable |

| Copies per Cell | ~500,000 molecules (highly variable by gene)[11] | Molar level is higher than rRNA due to small size[11] | Constitutes the bulk of cellular RNA[11] |

Mandatory Visualizations

To visually represent the core concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The Central Dogma of Molecular Biology.

Caption: The Process of Translation within the Ribosome.

Caption: A Generalized Experimental Workflow for RNA-Seq.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RNA.

Northern Blotting for mRNA Detection

Northern blotting is a classic technique used to detect and quantify specific mRNA molecules in a sample.[13]

1. RNA Extraction and Quantification:

-

Extract total RNA from cells or tissues using a suitable method (e.g., Trizol reagent).

-

Assess RNA integrity and quantity using a spectrophotometer and gel electrophoresis.

2. Gel Electrophoresis:

-

Prepare a denaturing agarose (B213101) gel (e.g., with formaldehyde) to prevent RNA secondary structures.[14]

-

Load equal amounts of RNA samples into the gel wells.

-

Run the gel to separate RNA molecules based on size.[15]

3. Transfer to Membrane:

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or electroblotting.[13]

-

Crosslink the RNA to the membrane using UV light or baking.[15]

4. Probe Hybridization:

-

Prepare a labeled nucleic acid probe (DNA or RNA) that is complementary to the target mRNA sequence.

-

Pre-hybridize the membrane to block non-specific binding sites.

-

Hybridize the membrane with the labeled probe overnight in a hybridization buffer at a specific temperature.[15]

5. Washing and Detection:

-

Wash the membrane under stringent conditions to remove unbound and non-specifically bound probes.[16]

-

Detect the labeled probe using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes).

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of the ribosomes actively translating mRNAs in a cell at a given moment.[17]

1. Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:

-

Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on the mRNA.

-

Lyse the cells under conditions that maintain the integrity of ribosome-mRNA complexes.

-

Digest the lysate with RNase I to degrade mRNA regions not protected by ribosomes, leaving behind RPFs.[18]

2. Ribosome Isolation:

-

Isolate the monosomes (single ribosomes bound to mRNA) by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.[17][19]

3. RPF Extraction:

-

Extract the RPFs from the isolated monosomes.

4. Library Preparation for Sequencing:

-

Dephosphorylate the 3' ends of the RPFs.

-

Ligate a pre-adenylated linker to the 3' ends.

-

Reverse transcribe the RPFs into cDNA.

-

Circularize the cDNA.

-

Amplify the library by PCR.[18]

5. Sequencing and Data Analysis:

-

Sequence the prepared library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome.

-

Analyze the density and position of the reads to determine which mRNAs are being translated and at what rate.

tRNA Sequencing using mim-tRNAseq

Modification-induced misincorporation tRNA sequencing (mim-tRNAseq) is a method designed to overcome the challenges of sequencing tRNAs, which are heavily modified and have extensive secondary structures.[20][21]

1. tRNA Isolation:

-

Isolate total RNA and enrich for small RNAs, including tRNAs.

2. 3' Deacylation and 3' Adapter Ligation:

-

Deacylate the 3' end of the tRNAs to remove any attached amino acids.

-

Ligate a specific adapter to the 3' end of the tRNAs.

3. Reverse Transcription with a Y-shaped Adapter:

-

Perform reverse transcription using a reverse transcriptase that can read through many of the modified bases in tRNA.

-

A Y-shaped adapter is ligated to the 3' end of the cDNA during reverse transcription.

4. Circularization and Library Amplification:

-

Circularize the resulting cDNA.

-

Amplify the library using PCR.

5. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencer.

-

Use a specialized bioinformatics pipeline to align the reads to a reference tRNA database, taking into account the misincorporations caused by modified bases.[22]

-

This allows for the quantification of tRNA abundance and the identification and quantification of tRNA modifications.[20]

References

- 1. Central dogma of molecular biology - Wikipedia [en.wikipedia.org]

- 2. How is DNA turned into protein? The Central Dogma of Molecular Biology [yourgenome.org]

- 3. mRNA vs. tRNA vs. rRNA: Key Differences and Roles in Cells [synapse.patsnap.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. news-medical.net [news-medical.net]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. Types of RNA [ib.bioninja.com.au]

- 9. Translation (biology) - Wikipedia [en.wikipedia.org]

- 10. Messenger RNA half-life measurements in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RNA size, molecular weight, yield, distribution and conversion | QIAGEN [qiagen.com]

- 13. Northern blot - Wikipedia [en.wikipedia.org]

- 14. Northern Blot [protocols.io]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 19. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 20. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mim-tRNA sequencing | omiics.com [omiics.com]

- 22. GitHub - nedialkova-lab/mim-tRNAseq: Modification-induced misincorporation tRNA sequencing [github.com]

The Core Principles of mRNA Transcription and Translation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of messenger RNA (mRNA) transcription and translation, two cornerstone processes in molecular biology that govern the expression of genetic information. This document delves into the intricate molecular mechanisms, key enzymatic players, and regulatory nuances that distinguish these processes in prokaryotic and eukaryotic organisms. Furthermore, it presents quantitative data for comparative analysis and details key experimental protocols utilized in the study of these essential cellular functions.

The Central Dogma: A Foundational Concept

The flow of genetic information in a biological system is articulated by the central dogma of molecular biology. This concept outlines the process by which the instructions encoded in DNA are transcribed into a mobile messenger molecule, mRNA, which is then translated to synthesize functional proteins. This unidirectional flow of information from DNA to RNA to protein is a fundamental principle governing all known life.

mRNA Transcription: Synthesizing the Messenger

Transcription is the process by which a segment of DNA is copied into a complementary RNA molecule, primarily mRNA, by the enzyme RNA polymerase. This process is the first step in gene expression and is tightly regulated.

The Stages of Transcription

Transcription is a dynamic process that can be divided into three principal stages: initiation, elongation, and termination.[1]

2.1.1. Initiation: The initiation of transcription begins with the binding of RNA polymerase to a specific DNA sequence known as a promoter, located near the start of a gene.[1] In prokaryotes, a single type of RNA polymerase is responsible for transcribing all genes.[2] The sigma (σ) factor, a subunit of the prokaryotic RNA polymerase, recognizes and binds to the -35 and -10 consensus sequences within the promoter.[3]

In eukaryotes, the process is more complex and involves three different RNA polymerases (I, II, and III), with RNA polymerase II being responsible for transcribing protein-coding genes into mRNA.[4] Eukaryotic transcription initiation requires the assembly of a complex of proteins called general transcription factors (GTFs) at the promoter.[5] These GTFs, such as TFIID which recognizes the TATA box, are essential for recruiting RNA polymerase II to form the pre-initiation complex.[5]

2.1.2. Elongation: Once RNA polymerase is securely bound to the promoter and the DNA double helix is unwound, the elongation phase commences. The polymerase moves along the template DNA strand, synthesizing a complementary pre-mRNA molecule in the 5' to 3' direction.[1] In prokaryotes, the sigma factor dissociates, allowing the core enzyme to proceed with transcription at a rate of approximately 40 nucleotides per second.[2][3][6][7] The characteristic elongation rates in both prokaryotes and eukaryotes are in the range of 10–100 nucleotides per second.[4]

2.1.3. Termination: Transcription concludes when the RNA polymerase encounters a termination signal in the DNA sequence. In prokaryotes, termination can occur through two primary mechanisms: Rho-dependent and Rho-independent termination.[7] Rho-dependent termination involves the Rho protein, which moves along the nascent RNA and causes its dissociation from the polymerase.[7] Rho-independent termination is mediated by a stable hairpin structure that forms in the nascent RNA, followed by a string of uracil (B121893) residues, which destabilizes the RNA-DNA hybrid.[8]

Eukaryotic termination is more complex and is coupled with mRNA processing.[5] For genes transcribed by RNA polymerase II, termination involves the recognition of a polyadenylation signal in the nascent RNA, leading to cleavage of the transcript and the subsequent addition of a poly-A tail.[8]

Eukaryotic mRNA Processing

In eukaryotic cells, the newly synthesized pre-mRNA molecule undergoes several processing steps before it can be exported from the nucleus and translated into a protein.[4][9] These modifications increase the stability of the mRNA and are crucial for its proper translation. The typical lifespan of a eukaryotic mRNA is several hours, whereas a prokaryotic mRNA lasts no more than five seconds.[10][11]

The three main processing events are:

-

5' Capping: A modified guanine (B1146940) nucleotide, called a 7-methylguanosine (B147621) cap, is added to the 5' end of the pre-mRNA.[10][11] This cap protects the mRNA from degradation by exonucleases and is recognized by the ribosome during the initiation of translation.[10][11]

-

3' Polyadenylation: A string of approximately 200 adenine (B156593) nucleotides, known as the poly-A tail, is added to the 3' end of the pre-mRNA by the enzyme poly-A polymerase.[10][11] The poly-A tail also protects the mRNA from degradation and is involved in the initiation of translation.[10][11]

-

Splicing: Eukaryotic genes contain non-coding regions called introns, which are interspersed among the coding regions, or exons.[10] During splicing, the introns are removed from the pre-mRNA by a large RNA-protein complex called the spliceosome, and the exons are joined together to form a continuous coding sequence.[10][11]

mRNA Translation: From Codons to Proteins

Translation is the process by which the genetic information encoded in mRNA is used to synthesize a polypeptide chain, which then folds into a functional protein. This intricate process is carried out by ribosomes, which are complex molecular machines composed of ribosomal RNA (rRNA) and proteins.[7][12]

The Ribosome: The Site of Protein Synthesis

Ribosomes are the cellular machinery responsible for protein synthesis.[7][12] They are composed of two subunits, a large and a small subunit, which come together on an mRNA molecule to initiate translation.[7][13] Ribosomes have three binding sites for transfer RNA (tRNA) molecules: the A (aminoacyl) site, the P (peptidyl) site, and the E (exit) site.[13][14] The A site binds an incoming aminoacyl-tRNA, the P site holds the tRNA carrying the growing polypeptide chain, and the E site is where the uncharged tRNA exits the ribosome.[13][14]

The Stages of Translation

Similar to transcription, translation is a three-stage process: initiation, elongation, and termination.[2][14][15][16][17]

3.2.1. Initiation: Translation initiation begins with the assembly of the ribosomal subunits, the mRNA template, and a special initiator tRNA that carries the amino acid methionine.[14][15] In prokaryotes, the small ribosomal subunit binds to the Shine-Dalgarno sequence on the mRNA, which is located just upstream of the AUG start codon.[18] In eukaryotes, the small ribosomal subunit, along with initiation factors, recognizes and binds to the 5' cap of the mRNA and then scans downstream until it encounters the first AUG start codon.[14]

3.2.2. Elongation: The elongation cycle involves the sequential addition of amino acids to the growing polypeptide chain.[15] An aminoacyl-tRNA with an anticodon complementary to the mRNA codon in the A site binds to the ribosome.[14] A peptide bond is then formed between the amino acid on the A-site tRNA and the growing polypeptide chain attached to the P-site tRNA.[19] The ribosome then translocates one codon down the mRNA, moving the tRNA from the A site to the P site, and the tRNA from the P site to the E site, from where it is released.[2] This cycle repeats for each codon in the mRNA.

3.2.3. Termination: Translation is terminated when the ribosome encounters a stop codon (UAA, UAG, or UGA) in the mRNA.[14][15] Release factors, which are proteins that recognize the stop codons, bind to the A site.[14][19] This binding triggers the hydrolysis of the bond between the polypeptide chain and the tRNA in the P site, releasing the newly synthesized protein.[15] The ribosomal subunits then dissociate from the mRNA.[2]

Quantitative Data Summary

The rates and fidelity of transcription and translation are critical parameters that influence gene expression levels and the integrity of the resulting proteins.

| Parameter | Process | Organism/System | Rate/Fidelity |

| Elongation Rate | Transcription | Prokaryotes (E. coli) | ~40-80 nucleotides/second[2][20] |

| Transcription | Eukaryotes | ~10-100 nucleotides/second[4] | |

| Translation | Prokaryotes (E. coli) | ~12-21 amino acids/second[19] | |

| Translation | Eukaryotes | ~1-8 amino acids/second[21] | |

| Fidelity (Error Rate) | Transcription | Eukaryotes | ~1 in 104 nucleotides[5] |

| Translation | Eukaryotes | ~1 in 103 to 104 amino acids[5] |

Key Experimental Protocols

The study of transcription and translation relies on a variety of powerful experimental techniques. Below are detailed methodologies for three key assays.

In Vitro Transcription using T7 RNA Polymerase

This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase.

Methodology:

-

Template Preparation:

-

Transcription Reaction Setup:

-

DNase Treatment and RNA Purification:

-

Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.[12]

-

Purify the RNA using phenol/chloroform extraction and ethanol (B145695) precipitation or a column-based RNA purification kit.[12][23]

-

-

Analysis:

-

Analyze the transcript size and integrity by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

-

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[10]

Methodology:

-

Cell Lysis and Ribosome Stalling:

-

Treat cells with a translation inhibitor, such as cycloheximide, to stall ribosomes on the mRNA.[15]

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

-

Nuclease Digestion:

-

Treat the cell lysate with a nuclease (e.g., RNase I) to digest all RNA that is not protected by the ribosomes.

-

-

Monosome Isolation:

-

Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose (B13894) gradient centrifugation.[15]

-

-

RNA Extraction and Footprint Purification:

-

Extract the RNA from the isolated monosomes.

-

Purify the ribosome-protected footprints (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).[14]

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the purified footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA by PCR to generate a sequencing library.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNAs.

-

Calculate ribosome density to infer the translation levels of different genes.

-

Dual-Luciferase Reporter Assay

The dual-luciferase reporter assay is a widely used method to study gene expression and regulation. It involves the sequential measurement of the activities of two different luciferases, firefly and Renilla, from a single sample.[9][16]

Methodology:

-

Cell Transfection:

-

Co-transfect cells with two plasmids:

-

An experimental reporter plasmid containing the firefly luciferase gene downstream of a promoter or regulatory element of interest.

-

A control reporter plasmid containing the Renilla luciferase gene under the control of a constitutive promoter.

-

-

-

Cell Lysis:

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The normalized reporter activity reflects the activity of the promoter or regulatory element of interest.

-

References

- 1. Translation elongation: measurements and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prokaryotic Transcription and Translation | Biology for Majors I [courses.lumenlearning.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Transcription (biology) - Wikipedia [en.wikipedia.org]

- 5. Dynamic basis of fidelity and speed in translation: Coordinated multistep mechanisms of elongation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prokaryotic Transcription – Biology [pressbooks-dev.oer.hawaii.edu]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Translation Initiation Rate Determines the Impact of Ribosome Stalling on Bacterial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. RNAT7 < Lab < TWiki [barricklab.org]

- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 15. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 16. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 17. quora.com [quora.com]

- 18. Translation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rate of translation by ribosome at 37°C as a - Bacteria Escherichia coli - BNID 100059 [bionumbers.hms.harvard.edu]

- 20. » What is faster, transcription or translation? [book.bionumbers.org]

- 21. Rate of ribosome progression in eukaryotic ce - Eukaryotes - BNID 107783 [bionumbers.hms.harvard.edu]

- 22. neb.com [neb.com]

- 23. content.protocols.io [content.protocols.io]

- 24. assaygenie.com [assaygenie.com]

- 25. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

Unraveling the Language of Life: An In-depth Technical Guide to mRNA Codons and the Genetic Code

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of messenger RNA (mRNA) codons and the intricate system of the genetic code. From the foundational experiments that deciphered this biological language to the nuances of codon usage and the expansion of the canonical amino acid alphabet, this document serves as a detailed resource for professionals in the fields of molecular biology, drug development, and genetic engineering. The content herein is structured to offer both a deep historical context and a thorough understanding of the molecular mechanisms that govern protein synthesis, an essential process for life and a critical target for therapeutic intervention.

The Foundational Principles of the Genetic Code

The genetic code is the set of rules by which information encoded within genetic material (DNA or mRNA sequences) is translated into proteins by living cells. This code is nearly universal among all known organisms, a testament to its ancient origins. The fundamental unit of the genetic code is the codon , a sequence of three consecutive nucleotides in an mRNA molecule that specifies a particular amino acid or signals the termination of translation.[1] With four different nucleotides in mRNA (adenine, guanine, cytosine, and uracil), there are 4^3 or 64 possible codons. Of these, 61 codons specify one of the 20 standard amino acids, while the remaining three function as stop codons , signaling the termination of the polypeptide chain.[2][3] The codon AUG is the most common start codon , initiating protein synthesis and coding for the amino acid methionine.[4]

The flow of genetic information, often referred to as the central dogma of molecular biology, dictates that the genetic instructions in DNA are transcribed into mRNA, which is then translated into protein.

Elucidation of the Genetic Code: Key Experimental Breakthroughs

The cracking of the genetic code in the 1960s was a landmark achievement in molecular biology. This was accomplished through a series of ingenious experiments that laid the groundwork for our current understanding of protein synthesis.

The Nirenberg and Matthaei Experiment: Deciphering the First Codon

In 1961, Marshall Nirenberg and Heinrich Matthaei conducted a groundbreaking experiment that identified the first specific codon.[5] They utilized a cell-free system derived from E. coli that could synthesize proteins when provided with an mRNA template.[6] By adding a synthetic RNA molecule composed solely of uracil (B121893) (poly-U) to this system, they observed the synthesis of a polypeptide chain consisting exclusively of the amino acid phenylalanine.[7][8] This elegantly simple experiment demonstrated that the codon UUU specifies phenylalanine.[6]

Experimental Protocol: The Nirenberg and Matthaei Experiment

-

Preparation of the Cell-Free System (S30 Extract):

-

E. coli cells are cultured and harvested during the mid-logarithmic growth phase.

-

The cells are lysed, typically by grinding with alumina (B75360) or using a French press, to release the cellular contents.[9]

-

The cell lysate is then centrifuged at 30,000 x g to pellet cell debris, resulting in a supernatant known as the S30 extract.[10][11] This extract contains all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation and elongation factors.

-

DNase is added to the extract to degrade the endogenous bacterial DNA, ensuring that protein synthesis is solely dependent on the exogenously added mRNA.[9]

-

-

In Vitro Translation Reaction:

-

The S30 extract is supplemented with a mixture of all 20 amino acids, an energy source (ATP and GTP), and a system for regenerating ATP (such as creatine (B1669601) phosphate (B84403) and creatine kinase).[9]

-

In the initial experiment, one of the 20 amino acids was radioactively labeled (e.g., ¹⁴C-phenylalanine), while the other 19 were unlabeled.[12] This allowed for the detection of newly synthesized proteins.

-

The synthetic mRNA (e.g., poly-U) is added to the reaction mixture.[6]

-

The reaction is incubated at 37°C to allow for protein synthesis.

-

-

Analysis of the Translation Product:

-

After incubation, the proteins in the mixture are precipitated, typically with trichloroacetic acid (TCA).

-

The precipitate is collected on a filter, and the radioactivity of the filter is measured using a scintillation counter.

-

A significant increase in radioactivity in the tube containing the labeled amino acid and the synthetic mRNA, compared to a control without the synthetic mRNA, indicates that the synthetic mRNA directed the incorporation of that specific amino acid into a polypeptide.[12]

-

Har Gobind Khorana's Use of Repeating Polynucleotides

Building on Nirenberg's work, Har Gobind Khorana developed methods for the chemical synthesis of RNA molecules with defined repeating sequences.[13] This approach was instrumental in deciphering many of the remaining codons. For instance, a synthetic mRNA with a repeating dinucleotide sequence, such as (UC)n, would contain two alternating codons: UCU and CUC. The resulting polypeptide would consist of two alternating amino acids, in this case, serine and leucine.[14] By analyzing the amino acid sequence of the polypeptide produced from various repeating di-, tri-, and tetra-nucleotide RNA templates, Khorana and his team were able to deduce the amino acid assignments for a large number of codons.[14]

Experimental Protocol: Khorana's Repeating Polynucleotide Synthesis and Translation

-

Chemical Synthesis of Repeating Deoxyribopolynucleotides:

-

Short, single-stranded deoxyribonucleotides with defined repeating sequences (e.g., d(TC)n, d(TTC)n) were chemically synthesized using phosphodiester or phosphotriester chemistry. This involved the stepwise addition of protected nucleotides to a growing chain on a solid support.[4][15]

-

These short synthetic DNA strands were then used as templates for DNA polymerase to generate long, double-stranded DNA-like polymers with the same repeating sequence.[5]

-

-

In Vitro Transcription to Produce Repeating RNA:

-

The synthetic, double-stranded DNA with repeating sequences served as a template for RNA polymerase to synthesize long, single-stranded mRNA molecules with the corresponding repeating nucleotide sequence (e.g., (UC)n from d(AG)n:d(TC)n).[14]

-

-

In Vitro Translation and Polypeptide Analysis:

-

The synthetic repeating mRNA was used in a cell-free translation system, similar to that used by Nirenberg and Matthaei.

-

The resulting polypeptide was then purified and its amino acid composition and sequence were determined.

-

By correlating the repeating codon sequence of the mRNA with the repeating amino acid sequence of the polypeptide, the codon assignments could be deduced.

-

The Nirenberg and Leder Triplet Binding Assay

In 1964, Marshall Nirenberg and Philip Leder developed a more direct and efficient method for codon assignment known as the triplet binding assay.[3] They discovered that a single RNA trinucleotide (a three-nucleotide sequence) could bind to a ribosome and promote the binding of the specific tRNA molecule that recognized that codon.[3][16]

Experimental Protocol: The Nirenberg and Leder Filter-Binding Assay

-

Preparation of Components:

-

Ribosomes are isolated from E. coli.

-

tRNA is charged with a specific radioactively labeled amino acid. This is done for all 20 amino acids in separate experiments.

-

All 64 possible RNA trinucleotides are chemically synthesized.[16]

-

-

Binding Reaction:

-

A specific RNA trinucleotide is mixed with ribosomes and the charged, radiolabeled tRNA in a buffer solution.

-

The mixture is incubated to allow for the formation of a trinucleotide-ribosome-tRNA complex.[3]

-

-

Filtration and Detection:

-

The reaction mixture is passed through a nitrocellulose filter.[17]

-

Ribosomes and any associated molecules (the trinucleotide and the charged tRNA) are retained by the filter, while unbound, free tRNA passes through.[3]

-

The radioactivity of the filter is measured. A significantly radioactive filter indicates that the specific radiolabeled aminoacyl-tRNA was bound to the ribosome in the presence of the particular trinucleotide, thus establishing the codon-amino acid relationship.[17]

-

The Standard Genetic Code

Through the combined efforts of these and other researchers, the entire genetic code was deciphered by 1966. The standard genetic code is presented in the table below.

Table 1: The Standard Genetic Code

| 1st base | 2nd base | 3rd base | Amino Acid | Codon |

| U | U | U | Phenylalanine | UUU |

| C | Phenylalanine | UUC | ||

| A | Leucine | UUA | ||

| G | Leucine | UUG | ||

| C | U | Serine | UCU | |

| C | Serine | UCC | ||

| A | Serine | UCA | ||

| G | Serine | UCG | ||

| A | U | Tyrosine | UAU | |

| C | Tyrosine | UAC | ||

| A | STOP | UAA | ||

| G | STOP | UAG | ||

| G | U | Cysteine | UGU | |

| C | Cysteine | UGC | ||

| A | STOP | UGA | ||

| G | Tryptophan | UGG | ||

| C | U | U | Leucine | CUU |

| C | Leucine | CUC | ||

| A | Leucine | CUA | ||

| G | Leucine | CUG | ||

| C | U | Proline | CCU | |

| C | Proline | CCC | ||

| A | Proline | CCA | ||

| G | Proline | CCG | ||

| A | U | Histidine | CAU | |

| C | Histidine | CAC | ||

| A | Glutamine | CAA | ||

| G | Glutamine | CAG | ||

| G | U | Arginine | CGU | |

| C | Arginine | CGC | ||

| A | Arginine | CGA | ||

| G | Arginine | CGG | ||

| A | U | U | Isoleucine | AUU |

| C | Isoleucine | AUC | ||

| A | Isoleucine | AUA | ||

| G | Methionine | AUG | ||

| C | U | Threonine | ACU | |

| C | Threonine | ACC | ||

| A | Threonine | ACA | ||

| G | Threonine | ACG | ||

| A | U | Asparagine | AAU | |

| C | Asparagine | AAC | ||

| A | Lysine | AAA | ||

| G | Lysine | AAG | ||

| G | U | Serine | AGU | |

| C | Serine | AGC | ||

| A | Arginine | AGA | ||

| G | Arginine | AGG | ||

| G | U | U | Valine | GUU |

| C | Valine | GUC | ||

| A | Valine | GUA | ||

| G | Valine | GUG | ||

| C | U | Alanine | GCU | |

| C | Alanine | GCC | ||

| A | Alanine | GCA | ||

| G | Alanine | GCG | ||

| A | U | Aspartic Acid | GAU | |

| C | Aspartic Acid | GAC | ||

| A | Glutamic Acid | GAA | ||

| G | Glutamic Acid | GAG | ||

| G | U | Glycine | GGU | |

| C | Glycine | GGC | ||

| A | Glycine | GGA | ||

| G | Glycine | GGG |

Degeneracy and the Wobble Hypothesis

A key feature of the genetic code is its degeneracy , meaning that most amino acids are specified by more than one codon.[3] This redundancy is not random. In 1966, Francis Crick proposed the wobble hypothesis to explain this phenomenon.[12] The hypothesis states that while the first two bases of the codon form standard Watson-Crick base pairs with the corresponding bases of the tRNA anticodon, the base at the 5' end of the anticodon (which pairs with the 3' base of the codon) has some conformational freedom, or "wobble."[12][18] This allows a single tRNA species to recognize multiple codons that differ only in their third nucleotide.

The main wobble base pairings are:

-

G in the anticodon can pair with U or C in the codon.

-

U in the anticodon can pair with A or G in the codon.

-

Inosine (I), a modified purine (B94841) often found in the anticodon, can pair with U, C, or A in the codon.[12][18]

The thermodynamic stability of these wobble base pairs is comparable to that of standard Watson-Crick pairs.[19] This flexibility in base pairing reduces the number of tRNA species required to translate all 61 sense codons.

References

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. Nirenberg and Leder experiment - Wikipedia [en.wikipedia.org]

- 4. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]

- 5. ias.ac.in [ias.ac.in]

- 6. Nirenberg and Matthaei experiment - Wikipedia [en.wikipedia.org]

- 7. Cell-free protein synthesis, Marshall Nirenberg :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 8. Video: In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells [jove.com]

- 9. mun.ca [mun.ca]

- 10. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [pl.khanacademy.org]

- 13. Experiments for Deciphering the Genetic Code, Contribution of Researchers [pw.live]

- 14. nobelprize.org [nobelprize.org]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. The RNA code: Nature’s Rosetta Stone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 18. Wobble base pair - Wikipedia [en.wikipedia.org]

- 19. microbenotes.com [microbenotes.com]

The Discovery of Messenger RNA: A Technical Chronicle

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of the role of messenger RNA (mRNA) as the transient carrier of genetic information from DNA to the protein-synthesizing machinery of the cell was a watershed moment in molecular biology. This discovery, culminating in the early 1960s, laid the foundational framework for our contemporary understanding of gene expression and regulation. More recently, this fundamental knowledge has directly enabled the rapid development of novel therapeutic modalities, most notably mRNA-based vaccines. This in-depth guide provides a technical retrospective of the seminal experiments that unveiled the existence and function of mRNA, detailing the methodologies employed and the quantitative data that underpinned this paradigm shift. The key scientists at the forefront of this discovery were Elliot Volkin, Lazarus Astrachan, Sydney Brenner, François Jacob, Matthew Meselson, Marshall Nirenberg, and Heinrich Matthaei. Their collective work transformed a conceptual gap in the central dogma into a tangible molecular reality.

Foundational Insights: The Unstable RNA of Phage-Infected E. coli

In the mid-1950s, the mechanism by which the genetic blueprint encoded in nuclear DNA directed protein synthesis in the cytoplasm remained a critical unknown. A pivotal early observation came from the work of Elliot Volkin and Lazarus Astrachan, who investigated the metabolic fate of RNA in Escherichia coli upon infection with bacteriophage T2.[1]

The Volkin-Astrachan Experiment (1956)

Volkin and Astrachan's experiments revealed the synthesis of a metabolically distinct and unstable RNA species following phage infection. This RNA was characterized by a high turnover rate and a base composition that mirrored that of the phage DNA, not the host bacterium's DNA. This finding was the first substantive evidence for a transient RNA molecule directly transcribed from a gene.

The core of their methodology was a pulse-chase experiment designed to track the synthesis and degradation of RNA.

-

E. coli Culture and Phage Infection: A culture of E. coli was grown in a standard nutrient broth. The bacterial culture was then infected with T2 bacteriophage.

-

Pulse Labeling: Shortly after infection, a "pulse" of radioactive phosphate (B84403) (³²P) was introduced into the culture medium. This radioactive precursor was incorporated into any newly synthesized nucleic acids.

-

Chase: After a short labeling period, a "chase" of non-radioactive phosphate was added to the medium in a much higher concentration. This diluted the radioactive precursor pool, effectively halting the incorporation of ³²P into newly synthesized molecules.

-

RNA Isolation and Analysis: At various time points during the chase, samples of the bacterial culture were taken. The RNA was extracted and hydrolyzed to its constituent mononucleotides. The radioactivity of each nucleotide was then measured to determine the rate of RNA synthesis and its base composition.

The key quantitative finding from Volkin and Astrachan's work was the direct correlation between the base composition of the newly synthesized, short-lived RNA and the DNA of the infecting T2 phage.

| Nucleotide | Molar Ratios in T2 Phage DNA | Specific Activity Ratios in Newly Synthesized RNA |

| Adenine | 1.00 | 1.00 |

| Guanine | 0.85 | 0.85 |

| Cytosine | 0.70 | 0.72 |

| Thymine/Uracil | 1.00 | 0.97 |

Table 1: Comparison of the base composition of T2 phage DNA and the rapidly labeled RNA synthesized in E. coli post-infection. The data demonstrated that the newly synthesized RNA was a transcript of the phage genome.

The Definitive Demonstration: The Brenner-Jacob-Meselson Experiment

While the work of Volkin and Astrachan provided strong suggestive evidence, the definitive proof of messenger RNA's existence and function came in 1961 from the elegant experiment designed by Sydney Brenner, François Jacob, and Matthew Meselson.[2][3] Their experiment elegantly demonstrated that after phage infection, newly synthesized RNA (the "messenger") associates with pre-existing host cell ribosomes to direct the synthesis of phage proteins.

The Brenner-Jacob-Meselson Experiment (1961)